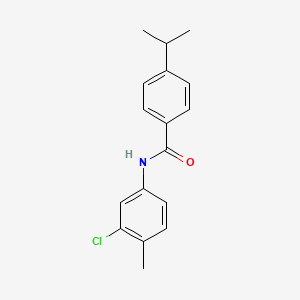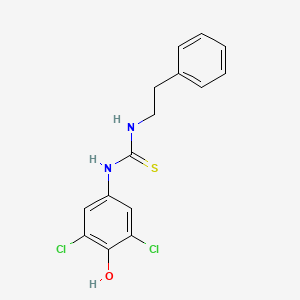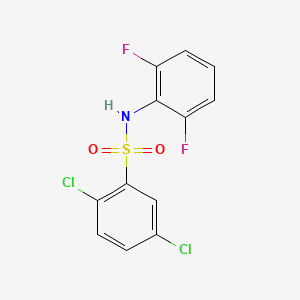
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide, also known as DAS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, making it a promising candidate for use in various research fields.
Applications De Recherche Scientifique
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to exhibit a range of biological activities that make it a promising candidate for use in various research fields. One of the most notable applications of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is in cancer research. Studies have shown that 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has potent anti-cancer activity, particularly against breast cancer cells. It has also been found to inhibit the growth of other cancer cells such as lung and colon cancer cells.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. This inhibition leads to a decrease in the pH of the cancer cell microenvironment, which in turn leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to exhibit other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, making it a potential candidate for use in treating inflammatory diseases. It has also been found to have neuroprotective activity, which could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation of using 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide. One area of interest is in developing 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide-based therapies for cancer treatment. Another potential direction is in exploring the anti-inflammatory and neuroprotective effects of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide for use in treating other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide involves the reaction of 2,6-difluoroaniline with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide. This method has been reported to yield high purity and high yield of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide, making it a reliable method for synthesizing this compound.
Propriétés
IUPAC Name |
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F2NO2S/c13-7-4-5-8(14)11(6-7)20(18,19)17-12-9(15)2-1-3-10(12)16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSQGGTMHZYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)

![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
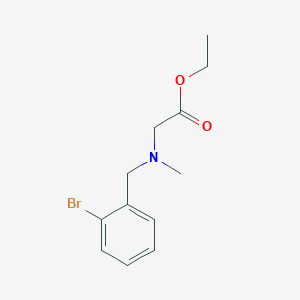
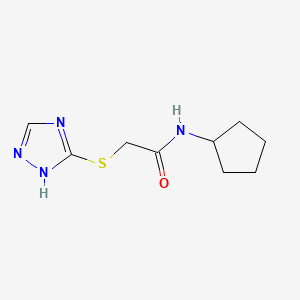
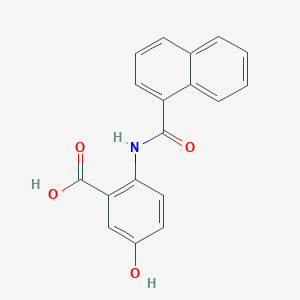
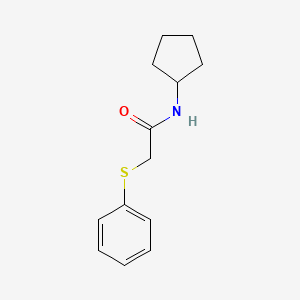

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
